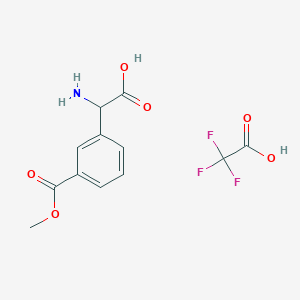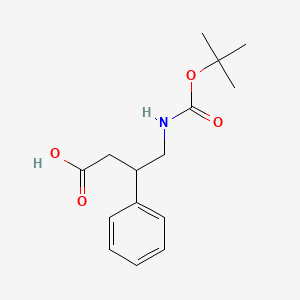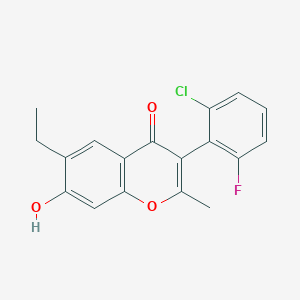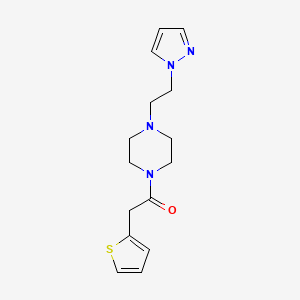
4,4-Dimethoxybutanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethoxybutanimidamide, also known as DMBA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DMBA is a derivative of the naturally occurring compound, 4-hydroxytamoxifen, which has been used in the treatment of breast cancer. DMBA has been synthesized using various methods and has shown promise in scientific research applications.
作用機序
4,4-Dimethoxybutanimidamide acts as a selective estrogen receptor modulator (SERM) by binding to the estrogen receptor and activating downstream signaling pathways. This results in the activation of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can stimulate the growth of breast cancer cells. In vivo studies have shown that this compound can induce mammary gland tumors in rats. This compound has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
4,4-Dimethoxybutanimidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. This compound is also a potent estrogen receptor agonist, which makes it useful for studying estrogen-related diseases. However, this compound has limitations in that it can be toxic to cells at high concentrations and can induce tumors in animal models.
将来の方向性
There are several future directions for research involving 4,4-Dimethoxybutanimidamide. One area of research is the development of new SERMs that have fewer side effects than this compound. Another area of research is the use of this compound in combination with other drugs to treat breast cancer. Additionally, this compound could be used to study the effects of estrogen receptor activation in other diseases, such as osteoporosis and cardiovascular disease.
In conclusion, this compound or this compound is a chemical compound that has shown promise in scientific research applications. This compound is a derivative of 4-hydroxytamoxifen and can be synthesized using various methods. This compound acts as a selective estrogen receptor modulator and has several biochemical and physiological effects. While this compound has advantages for use in lab experiments, it also has limitations. Future research involving this compound could lead to the development of new SERMs and the treatment of estrogen-related diseases.
合成法
4,4-Dimethoxybutanimidamide can be synthesized using a variety of methods, including the use of reagents such as N,N-dimethylformamide, N,N-dimethylacetamide, and acetic anhydride. One method involves reacting 4-hydroxytamoxifen with N,N-dimethylformamide and acetic anhydride to produce this compound. Another method involves reacting 4-hydroxytamoxifen with N,N-dimethylacetamide and acetic anhydride to produce this compound.
科学的研究の応用
4,4-Dimethoxybutanimidamide has been used in scientific research as a tool to study the effects of estrogen receptor activation. This compound has been shown to bind to the estrogen receptor and activate downstream signaling pathways. This has led to its use in studies of breast cancer and other estrogen-related diseases.
特性
IUPAC Name |
4,4-dimethoxybutanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-9-6(10-2)4-3-5(7)8/h6H,3-4H2,1-2H3,(H3,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKWBNDRXAUQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC(=N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)


![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2994279.png)

![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)
![N-[cyano(thiophen-3-yl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide](/img/structure/B2994284.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine](/img/structure/B2994286.png)
